(-)Bischloroanthrabenzoxocinone

Description

(-)-Bischloroanthrabenzoxocinone (BABX) is a microbial secondary metabolite isolated from Streptomyces species, including Streptomyces sp. MA6657, Streptomyces violaceus niger, and Actinomyces sp. MA7150 . Its molecular formula is C₂₈H₂₄Cl₂O₇, with a molecular weight of 543.4 g/mol and a CAS number of 866022-28-8 . BABX is a potent inhibitor of bacterial Type II fatty acid synthesis (FASII), targeting enzymes critical for lipid biosynthesis in pathogens like Staphylococcus aureus and Escherichia coli. It exhibits IC₅₀ values of 11.4 µg/mL (S. aureus) and 35.3 µg/mL (E. coli) in FASII assays . Additionally, BABX demonstrates antibacterial activity with a minimum inhibitory concentration (MIC) of 0.2–0.4 µg/mL against S. aureus, though it is less effective against wild-type E. coli (MIC >250 µg/mL) . Notably, BABX also inhibits Liver X Receptors (LXRs), which regulate cholesterol efflux, with an IC₅₀ of 10 µM in LXRα binding assays .

Properties

IUPAC Name |

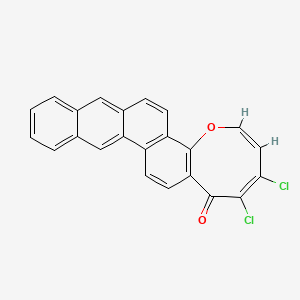

(17Z,19Z)-19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H/b10-9-,21-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPSZYNJYJMHNC-SUUOITAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4O/C=C\C(=C(/C5=O)\Cl)\Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)Bischloroanthrabenzoxocinone involves complex organic reactions. The detailed synthetic routes and reaction conditions are typically proprietary and specific to research laboratories. it is known that the compound is derived from microbial sources, specifically from Streptomyces species .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. The compound is generally produced in small quantities for laboratory use and is not intended for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions: (-)Bischloroanthrabenzoxocinone undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are also possible, but detailed information is limited.

Substitution: The compound can participate in substitution reactions, particularly involving its chlorine atoms.

Common Reagents and Conditions: Common reagents and conditions for these reactions are not extensively detailed in the literature. standard organic chemistry reagents and conditions are likely applicable.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed product analysis is typically conducted in research settings .

Scientific Research Applications

Chemistry: In chemistry, (-)Bischloroanthrabenzoxocinone is used as a selective inhibitor of Type II fatty acid synthesis, making it valuable for studying bacterial fatty acid synthesis pathways .

Biology: In biological research, the compound’s ability to inhibit LXR agonist binding is significant for studying cholesterol metabolism and related pathways .

Medicine: The antibacterial properties of this compound make it a potential candidate for developing new antibiotics, particularly against Gram-positive bacteria .

Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit various industries, including pharmaceuticals and biotechnology .

Mechanism of Action

Molecular Targets and Pathways: (-)Bischloroanthrabenzoxocinone exerts its effects by inhibiting Type II fatty acid synthesis in bacteria. This inhibition disrupts bacterial cell viability, leading to antibacterial activity . Additionally, the compound inhibits agonist binding to Liver X receptors, affecting cholesterol efflux from cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares BABX with structurally or functionally related compounds, emphasizing their biological targets, efficacy, and unique properties:

Key Findings:

Potency and Spectrum : BABX outperforms many FASII inhibitors in potency against S. aureus, with an MIC 10–100× lower than typical FabH inhibitors . Its activity against E. coli FASII (IC₅₀ = 35.3 µg/mL) is moderate, likely due to permeability barriers in Gram-negative bacteria .

Structural Complexity: BABX’s anthrabenzoxocinone scaffold, featuring fused aromatic rings and chlorine substituents, distinguishes it from simpler FASII inhibitors like FabH-targeting compounds .

Broad-Spectrum Effects : BABX inhibits phospholipid, DNA, RNA, and cell wall synthesis in S. aureus at low concentrations (IC₅₀ = 0.21 µg/mL for phospholipid synthesis), suggesting multi-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.